(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
Description
The compound "(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide" is a structurally complex molecule featuring:
- A hydrazide backbone (–CONHNH–), which is common in bioactive compounds due to its ability to form hydrogen bonds with biological targets.
- A 1,2,4-triazole ring, known for its role in antifungal, anticancer, and antimicrobial agents via interactions with enzymes like cytochrome P450 .
- A 2,4-dichlorophenyl group, which enhances lipophilicity and may improve membrane permeability and target binding .
- An imine (E-configuration) that stabilizes the molecular geometry, as seen in structurally analogous compounds resolved via X-ray crystallography .
Properties
IUPAC Name |
(3E)-N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3-[(2,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N7O2/c15-11-2-1-10(12(16)5-11)7-25-20-4-3-14(24)22-21-13(17)6-23-9-18-8-19-23/h1-2,4-5,8-9H,3,6-7H2,(H2,17,21)(H,22,24)/b20-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGJBHAKYLNYQZ-LRNAUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC(=O)NN=C(CN2C=NC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)CO/N=C/CC(=O)N/N=C(/CN2C=NC=N2)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 337.2 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
While the precise mechanisms of action for this compound remain largely unexplored, it is hypothesized that the presence of the triazole moiety may contribute to its biological effects. Triazoles are known to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| 3a | Antimicrobial against E. coli | |
| 3c | Antimicrobial against S. aureus | |
| 3e | Broad-spectrum activity |
Anti-inflammatory Effects
The compound's derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Key Findings :
- Compounds 3a and 3c showed a reduction in TNF-α production by 44-60% at optimal doses.
- These compounds did not exhibit significant toxicity at high concentrations (up to 100 µg/mL), maintaining cell viability above 94% compared to controls.
Study on Cytokine Release
A study evaluated the impact of various derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). The results indicated that:
- Compounds : 3a and 3c were particularly effective in inhibiting TNF-α and IFN-γ release.
- Implications : These findings suggest potential applications in treating inflammatory diseases.
Antiproliferative Activity
The antiproliferative effects of these compounds were also assessed. While some derivatives exhibited low levels of cytotoxicity, they effectively modulated immune responses without significantly inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Functional Group Analysis
The compound’s structural analogs include triazole- and hydrazide-containing molecules, such as:
- (E)-1-(4-Methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
- 3-(Benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide
- 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Key Structural Differences:
Physicochemical and Pharmacokinetic Properties
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound likely shares ~60–70% similarity with triazole-containing HDAC inhibitors like SAHA (vorinostat), given its hydrazide linker and aromatic groups. Key comparisons include:
The higher LogP of the target compound suggests better membrane permeability but lower aqueous solubility compared to SAHA. This aligns with the dichlorophenyl group’s hydrophobicity, which may improve blood-brain barrier penetration .
Computational and Spectroscopic Insights
- The dichlorophenyl group in the target compound may reduce this gap, enhancing reactivity.
Stability and Biodegradation
Triazole derivatives such as tebuconazole degrade into hydroxylated and dechlorinated metabolites . The target compound’s dichlorophenyl group may slow biodegradation compared to methoxy-substituted analogs, increasing environmental persistence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
